molecular formula C19H18O2 B12402183 5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone

5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone

Cat. No.: B12402183
M. Wt: 278.3 g/mol
InChI Key: MJCANANSGRMBIC-COWYBJPUSA-N
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Description

. This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone typically involves the use of starting materials such as benzaldehyde and acetophenone. The reaction proceeds through a series of steps including aldol condensation, dehydration, and cyclization. The reaction conditions often involve the use of bases like sodium hydroxide or potassium hydroxide, and solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone is unique due to its specific structural features and the presence of both hydroxyl and phenyl groups, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

(4E,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one

InChI

InChI=1S/C19H18O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,15,20H,12,14H2/b13-11+,18-15+

InChI Key

MJCANANSGRMBIC-COWYBJPUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)/C=C(\C=C\C2=CC=CC=C2)/O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C=C(C=CC2=CC=CC=C2)O

Origin of Product

United States

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